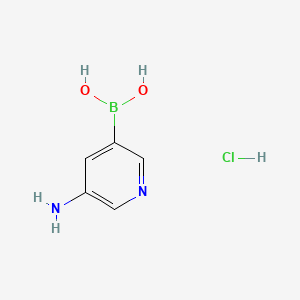
(5-Aminopyridin-3-yl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Aminopyridin-3-yl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 1310384-34-9 . It has a molecular weight of 174.39 and its IUPAC name is 5-amino-3-pyridinylboronic acid hydrochloride .
Molecular Structure Analysis
The molecular formula of “(5-Aminopyridin-3-yl)boronic acid hydrochloride” is C5H8BCLN2O2 . Its InChI Code is 1S/C5H7BN2O2.ClH/c7-5-1-4 (6 (9)10)2-8-3-5;/h1-3,9-10H,7H2;1H and its InChI Key is FFNXDGUUZKYZGR-UHFFFAOYSA-N . The Canonical SMILES structure is B (C1=CC (=CN=C1)N) (O)O.Cl .Physical And Chemical Properties Analysis
“(5-Aminopyridin-3-yl)boronic acid hydrochloride” has a molecular weight of 174.39 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique
1. Synthesis of Novel Boronic Compounds
Boronic acids, including variations like (5-Aminopyridin-3-yl)boronic acid hydrochloride, are instrumental in the synthesis of novel compounds through processes like the Suzuki cross-coupling reaction. They serve as critical intermediates in the construction of complex molecular structures, often acting as partners in coupling reactions to produce diverse libraries of new compounds, as illustrated in the synthesis of novel halopyridinylboronic acids and esters (Bouillon et al., 2003).
2. Development of Efficient Synthesis Methods
Significant efforts are made to develop cost-effective and practical synthesis methods for boronic acid derivatives. The emphasis is on processes that yield high purity products, as seen in the development of an efficient synthesis approach for (2-aminopyrimidin-5-yl) boronic acid, highlighting the critical role of boronic acids in the optimization of synthetic pathways (Patel et al., 2016).
3. Catalysis in Organic Reactions
Boronic acids are not only structural intermediates but also act as catalysts in various organic reactions. For instance, they play a significant role in catalyzing enantioselective reactions, as seen in the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic property opens up pathways to synthesizing densely functionalized cyclohexanes, showcasing the versatility of boronic acids in facilitating complex organic transformations (Hashimoto et al., 2015).
4. Analytical Challenges and Solutions
Boronic acids, including derivatives of (5-Aminopyridin-3-yl)boronic acid hydrochloride, pose unique analytical challenges due to their reactive nature, especially in contexts like purity analysis. Innovative analytical strategies are employed to stabilize these compounds and ensure accurate analysis, as demonstrated in the examination of reactive pinacolboronate esters (Zhong et al., 2012).
Orientations Futures
The future directions for the study of “(5-Aminopyridin-3-yl)boronic acid hydrochloride” and similar compounds involve extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Propriétés
IUPAC Name |
(5-aminopyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2.ClH/c7-5-1-4(6(9)10)2-8-3-5;/h1-3,9-10H,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNXDGUUZKYZGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694483 |
Source


|
| Record name | (5-Aminopyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Aminopyridin-3-yl)boronic acid hydrochloride | |
CAS RN |
1310384-34-9 |
Source


|
| Record name | Boronic acid, B-(5-amino-3-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Aminopyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)
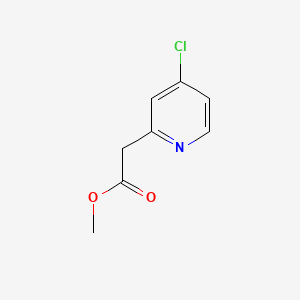
![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)
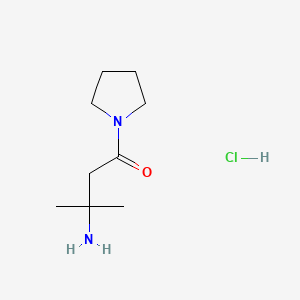
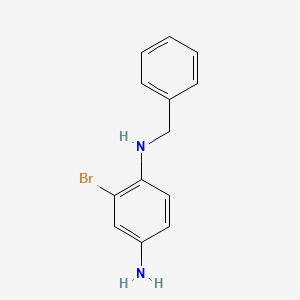


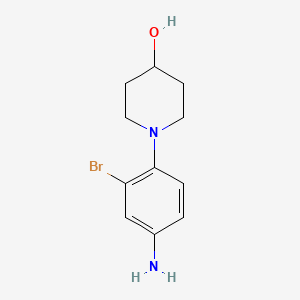
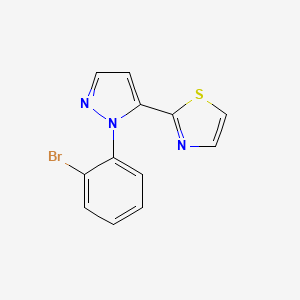
![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)
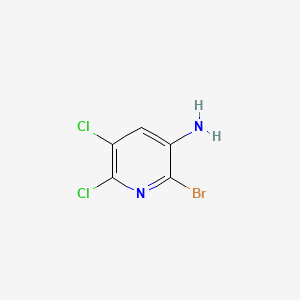

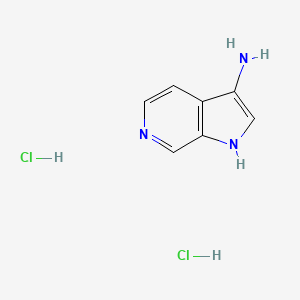
![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)